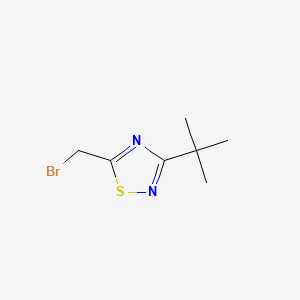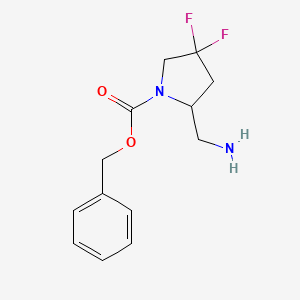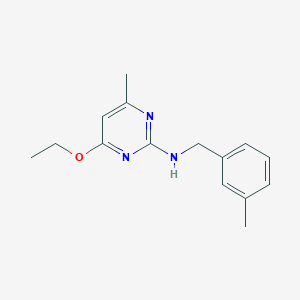
4-Ethoxy-6-methyl-N-(3-methylbenzyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethoxy-6-methyl-N-[(3-methylphenyl)methyl]pyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine class. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound is characterized by the presence of an ethoxy group at the 4th position, a methyl group at the 6th position, and an N-[(3-methylphenyl)methyl]amine group at the 2nd position of the pyrimidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-6-methyl-N-[(3-methylphenyl)methyl]pyrimidin-2-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide. This reaction is known for its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions
4-ethoxy-6-methyl-N-[(3-methylphenyl)methyl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
4-ethoxy-6-methyl-N-[(3-methylphenyl)methyl]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-ethoxy-6-methyl-N-[(3-methylphenyl)methyl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-ethoxy-6-methylpyrimidin-2-amine: Lacks the N-[(3-methylphenyl)methyl] group.
6-methyl-N-[(3-methylphenyl)methyl]pyrimidin-2-amine: Lacks the ethoxy group at the 4th position.
4-ethoxy-N-[(3-methylphenyl)methyl]pyrimidin-2-amine: Lacks the methyl group at the 6th position.
Uniqueness
4-ethoxy-6-methyl-N-[(3-methylphenyl)methyl]pyrimidin-2-amine is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C15H19N3O |
|---|---|
分子量 |
257.33 g/mol |
IUPAC名 |
4-ethoxy-6-methyl-N-[(3-methylphenyl)methyl]pyrimidin-2-amine |
InChI |
InChI=1S/C15H19N3O/c1-4-19-14-9-12(3)17-15(18-14)16-10-13-7-5-6-11(2)8-13/h5-9H,4,10H2,1-3H3,(H,16,17,18) |
InChIキー |
AEIRJEPQPUPDTO-UHFFFAOYSA-N |
正規SMILES |
CCOC1=NC(=NC(=C1)C)NCC2=CC=CC(=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 5-isopropyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13478001.png)
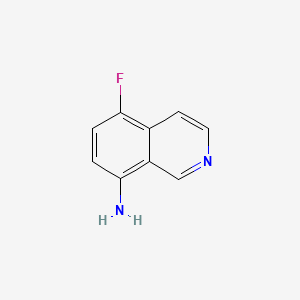
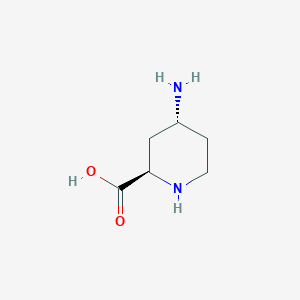
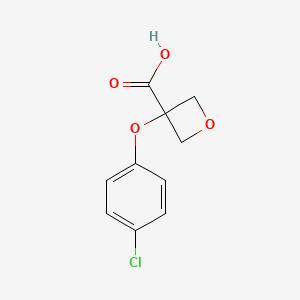

![2-{1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine](/img/structure/B13478018.png)
![2-[5-(2,3-dimethoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13478020.png)
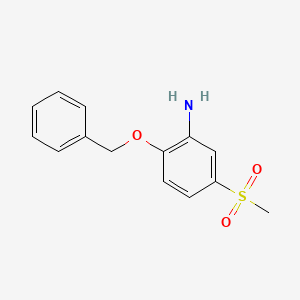
![N-(2,2,2-trifluoroethyl)-9-[4-(4-{1-[4-(trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-5-amido}piperidin-1-yl)butyl]-9H-fluorene-9-carboxamide](/img/structure/B13478043.png)
![3-benzamido-4-methyl-N-[3-(4-methylpyrimidin-2-yl)phenyl]benzamide](/img/structure/B13478044.png)
![tert-butyl N-{1-[1-(bromomethyl)cyclopropyl]ethyl}carbamate](/img/structure/B13478052.png)
